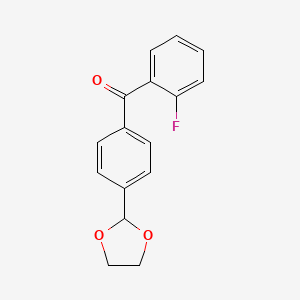
6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as potential for use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multicomponent reactions and various reagents. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a three-component reaction involving 6-aminopyrimidines, dimedone, and arylglyoxal, leading to unexpected cyclization processes as confirmed by NMR and X-ray diffraction measurements . Similarly, 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are structurally related to the compound , can be synthesized using phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines, serving as intermediates for the synthesis of C-azanucleosides . These methods highlight the complexity and versatility of pyrimidine chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. The presence of a pyrrolidinylmethyl group in the compound suggests increased steric hindrance and potential for unique interactions with other molecules. X-ray diffraction is often used to establish the precise molecular geometry of such compounds . The structural characterization of related compounds, such as C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, has been confirmed by NMR and IR spectra, as well as X-ray crystal structure analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and eliminations. For example, 6-[(dimethylamino)methylene]aminouracil can react with heterocumulenes to yield novel pyrimido[4,5-d]pyrimidines . Bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives can be prepared by bromination and can further react with nucleophiles to yield a range of substituted compounds . These reactions demonstrate the reactivity of the pyrimidine ring and its potential to form diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Substituents on the pyrimidine ring can affect the compound's solubility, melting point, and stability. For instance, the introduction of fluoroalkyl groups can significantly alter the electronic properties of the molecule, as evidenced by the characterization of fluoroalkylated pyrimidine derivatives using NMR and IR spectroscopy . The presence of a pyrrolidinylmethyl group in the compound of interest would likely contribute to its unique physical and chemical properties, which could be exploited in various applications.
科学的研究の応用
Thermal Reactions
- The thermal reactions of some pyrimidinediones, including variants of 6-methyl-5-(1-pyrrolidinylmethyl)-2,4(1H,3H)-pyrimidinedione, were studied. These reactions are significant for understanding the chemical properties and potential applications of these compounds (Noguchi et al., 1991).
HIV Inhibition
- Research has identified certain pyrimidinedione derivatives as potent non-nucleoside inhibitors of the HIV-1 and HIV-2 reverse transcriptase. This discovery is crucial for the development of new classes of antiviral drugs (Buckheit et al., 2007).
Bromosubstituted Derivatives
- Studies on bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives have been conducted, highlighting the potential for creating novel compounds with unique properties (Kinoshita et al., 1992).
Cycloaddition and Michael-type Reactions
- The cycloaddition reactions and Michael-type reactions of substituted pyrimidinediones were explored, which are essential for synthetic chemistry applications (Walsh & Wamhoff, 1989).
Synthesis of C-Azanucleosides
- Research on the synthesis of intermediates for C-azanucleosides using pyrimidinedione derivatives reveals their importance in the field of medicinal chemistry (Martirosyan et al., 2010).
Nucleophilic Reactions
- Investigations into the nucleophilic reactions of certain pyrimidinediones have been conducted, which are vital for understanding their reactivity and potential applications (Kinoshita et al., 1992).
特性
IUPAC Name |
6-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(6-13-4-2-3-5-13)9(14)12-10(15)11-7/h2-6H2,1H3,(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOCELMACWGTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

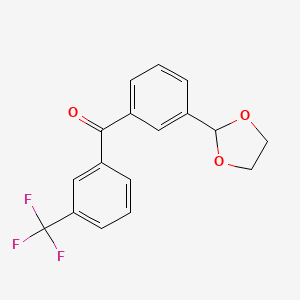
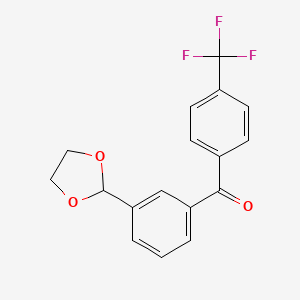
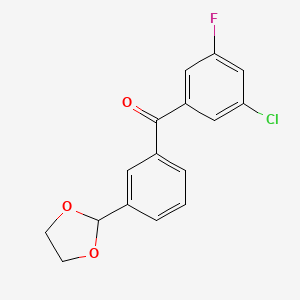
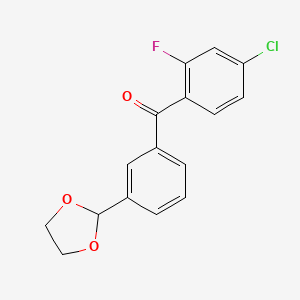



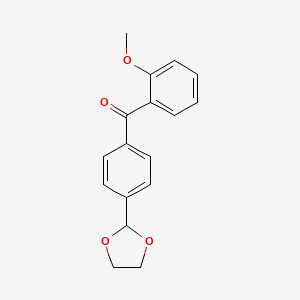
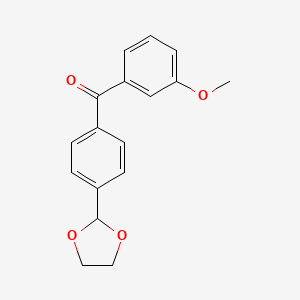
![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)
![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)


